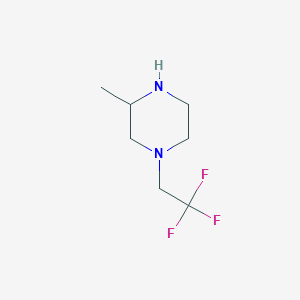
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine
Descripción general
Descripción
“3-Methyl-1-(2,2,2-trifluoroethyl)piperazine” is a chemical compound with the molecular formula C6H11F3N2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1-(2,2,2-trifluoroethyl)piperazine” is based on the piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The trifluoroethyl group is attached to one of the nitrogen atoms, and the methyl group is attached to the carbon atom next to it .Physical And Chemical Properties Analysis
“3-Methyl-1-(2,2,2-trifluoroethyl)piperazine” is a solid at room temperature . Its molecular weight is 168.16 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutics
Piperazine and its derivatives, including 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine, have been widely studied for their therapeutic potential across a variety of conditions. These compounds play a significant role in the rational design of drugs due to their versatile pharmacological properties. The piperazine moiety is found in numerous well-known drugs with therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly affects the medicinal potential of the resultant molecules, highlighting the importance of chemical modifications in enhancing pharmacokinetic and pharmacodynamic factors for drug discovery across various diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity
Research has also emphasized the anti-mycobacterial activity of piperazine analogues, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the potential of piperazine-based molecules as vital building blocks in developing selective, safe, and cost-effective anti-mycobacterial agents, thereby assisting medicinal chemists in bridging gaps and exploiting strategies for new drug development (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Metabolic Pathways and Cytoprotection
The metabolic pathways and disposition of arylpiperazine derivatives, including their pharmacokinetics and interactions with neurotransmitter receptors, have been extensively studied. These investigations reveal the complex metabolic transformations arylpiperazine derivatives undergo, including N-dealkylation, and their distribution in tissues, such as the brain. This body of research not only provides insights into the therapeutic actions of arylpiperazine derivatives but also highlights the potential for the discovery of novel pharmacophores and drug-like elements for treating various diseases (Caccia, 2007).
Propiedades
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6-4-12(3-2-11-6)5-7(8,9)10/h6,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTUQXLOZSPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




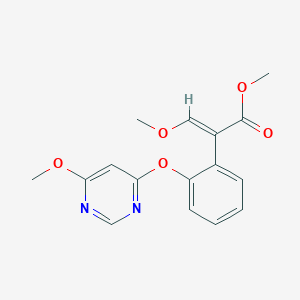
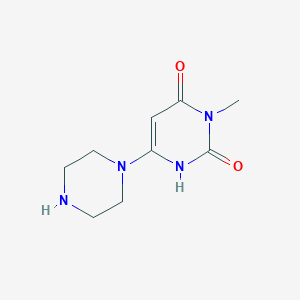
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

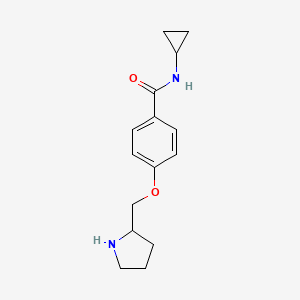
![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
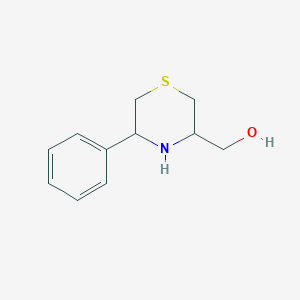
![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)
![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
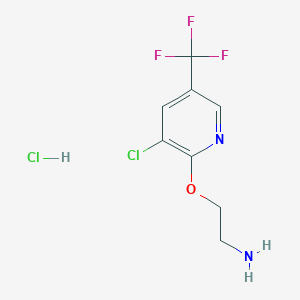
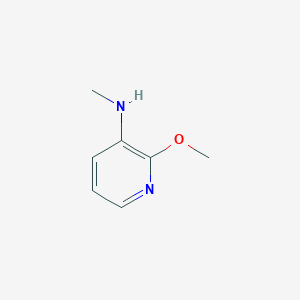
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)